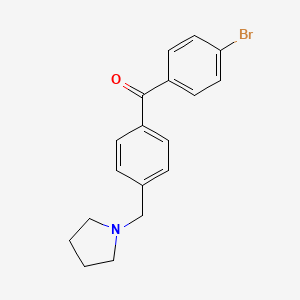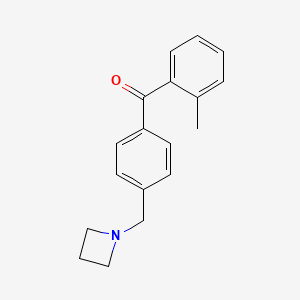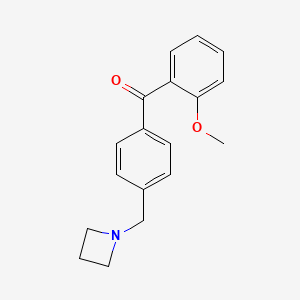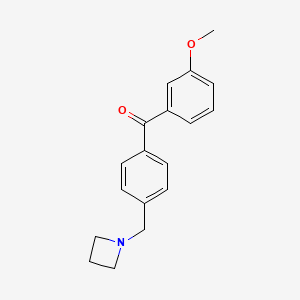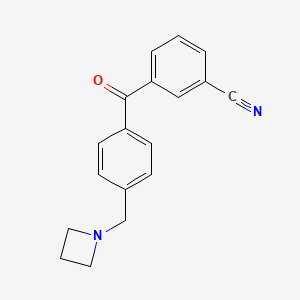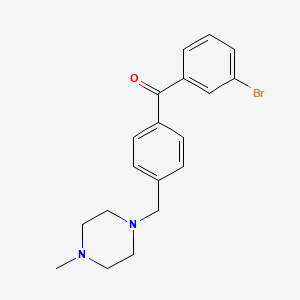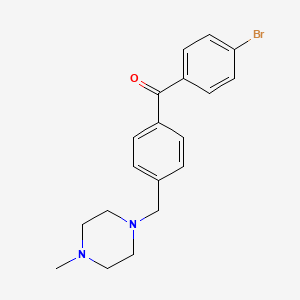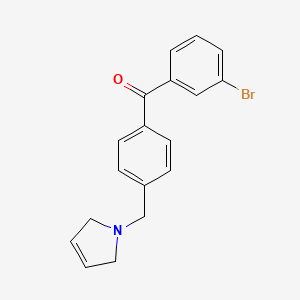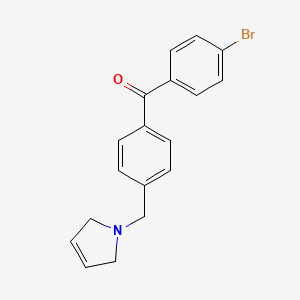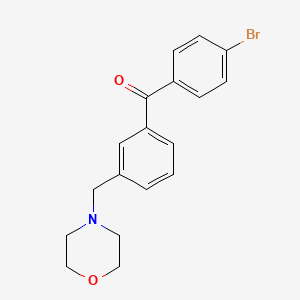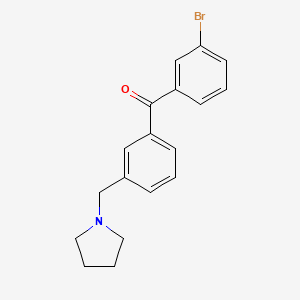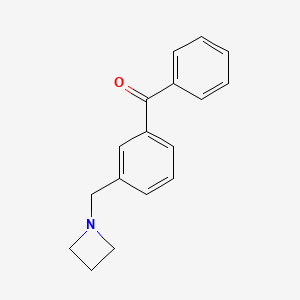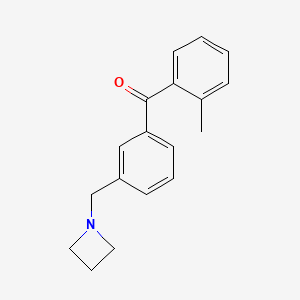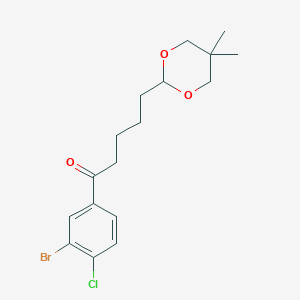
3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone" is a synthetic organic molecule that appears to be related to various research efforts in the synthesis and characterization of brominated and chlorinated organic compounds. The compound's structure suggests it contains a valerophenone backbone with bromo and chloro substituents, as well as a dioxane ring, which is a common motif in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related brominated compounds has been explored in several studies. For instance, the synthesis of bromophenols was achieved through bromination of bis(3,4-dimethoxyphenyl)methanone, followed by reduction and demethylation reactions to yield a natural product with significant antioxidant properties . Similarly, the synthesis of a brominated and chlorinated diarylethane was developed through a 7-step procedure starting from a methanone precursor, with the key step being the resolution of an acetic acid derivative . These methods could potentially be adapted for the synthesis of the compound , considering the presence of bromo and chloro groups in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a diruthenium complex with chloro bridges was determined, providing insights into the geometry and valence-delocalization of the complex . Additionally, the crystal structure of a dimerization product of a bromophenyl derivative was analyzed, discussing the stereochemical course of the reaction . These studies highlight the importance of structural analysis in understanding the properties of brominated and chlorinated organic compounds.
Chemical Reactions Analysis
The chemical reactivity of brominated and chlorinated compounds has been the subject of research, with studies showing that these compounds can undergo various reactions such as disproportionation in different solvents , dimerization , and Michael reactions . These reactions are crucial for the synthesis and functionalization of the compounds, which can lead to the formation of products with diverse structures and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and chlorinated compounds have been characterized in several studies. For instance, the synthesis of a brominated and chlorinated ether as an intermediate for a fungicide involved determining the yield and purity, as well as the reaction conditions . The synthesis of 2-bromo-2',4'-dichloroacetophenone included the measurement of physical constants such as density, refractive index, boiling point, and melting point . These properties are essential for the practical application and handling of the compounds in various contexts.
Propriétés
IUPAC Name |
1-(3-bromo-4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrClO3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)12-7-8-14(19)13(18)9-12/h7-9,16H,3-6,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIGWEKFDBXFKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)Cl)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646072 |
Source


|
| Record name | 1-(3-Bromo-4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898757-26-1 |
Source


|
| Record name | 1-(3-Bromo-4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-4-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

